molecular formula C18H23N5O2 B5373065 N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5373065
M. Wt: 341.4 g/mol
InChI Key: PANURJZVODMBMT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxyphenylamine with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.

    Pyrimidinyl Piperazine Formation: In a separate reaction, pyrimidine-2-carboxylic acid is reacted with piperazine to form 4-(pyrimidin-2-yl)piperazine.

    Coupling Reaction: The final step involves the coupling of N-(4-ethoxyphenyl)acetamide with 4-(pyrimidin-2-yl)piperazine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, reactivity, or stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-16-6-4-15(5-7-16)21-17(24)14-22-10-12-23(13-11-22)18-19-8-3-9-20-18/h3-9H,2,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANURJZVODMBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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